BenchChemオンラインストアへようこそ!

1-((4-fluoro-2-methylphenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine

Factor Xa inhibition Structure-Activity Relationship Regioisomer potency

This compound features a distinct 4-fluoro-2-methylphenyl sulfonyl group paired with a 1-methylpyrazol-3-yl moiety at the piperidine 3-position—a substitution pattern absent from all published SAR datasets. No biological activity data exists; all potency, selectivity, and ADME profiles must be generated de novo. Procure for scaffold diversification, fragment growth campaigns, or as a synthetic intermediate for late-stage functionalization. Not a direct replacement for characterized FXa or kinase probe compounds. All derivative testing must be performed empirically.

Molecular Formula C16H20FN3O2S
Molecular Weight 337.41
CAS No. 2199162-59-7
Cat. No. B2676193
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((4-fluoro-2-methylphenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine
CAS2199162-59-7
Molecular FormulaC16H20FN3O2S
Molecular Weight337.41
Structural Identifiers
SMILESCC1=C(C=CC(=C1)F)S(=O)(=O)N2CCCC(C2)C3=NN(C=C3)C
InChIInChI=1S/C16H20FN3O2S/c1-12-10-14(17)5-6-16(12)23(21,22)20-8-3-4-13(11-20)15-7-9-19(2)18-15/h5-7,9-10,13H,3-4,8,11H2,1-2H3
InChIKeyDWOYQDZGONVBRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-((4-Fluoro-2-methylphenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine (CAS 2199162-59-7): Chemical Identity and Research Context


1-((4-Fluoro-2-methylphenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine is a synthetic sulfonamide-bearing piperidine featuring a 4-fluoro-2-methylphenylsulfonyl group at the piperidine nitrogen and a 1-methyl-1H-pyrazol-3-yl substituent at the 3-position of the piperidine ring [1]. With a molecular formula of C16H20FN3O2S and a molecular weight of 337.41 g/mol, the compound belongs to the class of N-arylsulfonyl piperidines, a scaffold explored in multiple therapeutic areas including factor Xa inhibition [2] and kinase inhibition [3]. Despite its structural resemblance to biologically active chemotypes, no primary research publications, patent examples, or authoritative database entries specific to this compound were identified in PubChem, ChEMBL, BindingDB, or the patent literature as of April 2026.

Why 1-((4-Fluoro-2-methylphenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine Cannot Be Assumed Interchangeable with In-Class Analogs


Within the N-arylsulfonyl piperidine class, even subtle changes in aryl substitution pattern, pyrazole regioisomerism, or piperidine substitution position can drastically alter biological activity, selectivity, and physicochemical properties [1]. Published SAR studies on related pyrazole-containing factor Xa inhibitors demonstrate that shifting the pyrazole attachment from the 3- to the 4-position of the piperidine ring, or modifying the aryl sulfonyl substituent from 4-fluoro-2-methylphenyl to 2'-methylsulfonylphenyl, resulted in Ki variations exceeding 100-fold [1]. The target compound bears a distinct combination of a 4-fluoro-2-methylphenyl sulfonyl group paired with a 1-methylpyrazol-3-yl moiety at the piperidine 3-position—a substitution pattern not represented in any published biological dataset. Given the absence of direct comparative data, any assumption of functional equivalence with regioisomers or analogs carrying different sulfonyl aryl groups is scientifically unsupported and risks procurement of a compound whose properties diverged unpredictably from more characterized alternatives.

Quantitative Differentiation Evidence for 1-((4-Fluoro-2-methylphenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine Against Closest Analogs


Regioisomeric Differentiation: 3-Pyrazolyl vs. 4-Pyrazolyl Piperidine Substitution

In the pyrazole-based factor Xa inhibitor series, the attachment position of the pyrazole to the piperidine ring critically determines potency. The published lead compound 16a, featuring a fused pyrazole linked via a specific vector, achieved FXa Ki = 0.35 nM [1]. However, monocyclic pyrazole analogs with N-arylpiperidinyl P4 groups showed wide potency variations depending on substitution geometry. While no data exist for the target compound's exact 3-pyrazolyl-3-piperidinyl configuration, the SAR indicates that regioisomeric switch from the 3-position to the 4-position on the piperidine ring can alter binding modes and potency by >100-fold in this target class [1]. Users requiring FXa inhibitory activity should not assume the target compound mirrors the potency of 4-substituted or fused pyrazole analogs without explicit testing.

Factor Xa inhibition Structure-Activity Relationship Regioisomer potency

Aryl Sulfonyl Substituent Impact: 4-Fluoro-2-methylphenyl vs. 2'-Methylsulfonylphenyl in FXa Inhibition

The best compound in the Qiao et al. series (16a) contained a 2'-methylsulfonylphenyl piperidine P4 group and exhibited FXa Ki = 0.35 nM with favorable selectivity and pharmacokinetics [1]. The target compound replaces the 2'-methylsulfonyl group with a 4-fluoro-2-methyl substituent on the phenyl ring. Published SAR for N-arylsulfonyl piperidine FXa inhibitors indicates that the electronic and steric nature of the aryl sulfonyl group profoundly influences both potency and selectivity [1]. Without specific testing data, the effect of this substitution on FXa activity cannot be predicted, and the compound may be orders of magnitude less potent than the 2'-methylsulfonylphenyl benchmark.

Factor Xa Sulfonyl SAR Anticoagulant

Kinase Inhibition Potential: FGFR3 Activity of 1-Methylpyrazol-3-yl Sulfonyl Piperidine Scaffolds

BindingDB records show that advanced compounds built upon a 1-[(1-methyl-1H-pyrazol-3-yl)sulfonyl]piperidine core achieve FGFR3 IC50 < 10 nM in enzymatic assays (BDBM356535, from US Patents 10213427 and 10813930) [1]. These compounds are elaborated with additional benzimidazole and urea pharmacophores absent in the target compound. The simple 3-(1-methyl-1H-pyrazol-3-yl)piperidine fragment with a 4-fluoro-2-methylphenylsulfonyl cap lacks the key binding elements present in the potent FGFR3 inhibitors. Consequently, while the motif is present in active kinase inhibitors, the target compound itself has no demonstrated kinase activity and should not be assumed to possess FGFR3 or other kinase inhibitory properties.

FGFR3 Kinase inhibition Cancer

Recommended Application Scenarios for 1-((4-Fluoro-2-methylphenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine Based on Available Evidence


Exploratory Medicinal Chemistry: Scaffold Hopping from Factor Xa Inhibitor Series

The 4-fluoro-2-methylphenylsulfonyl group represents a distinct aryl sulfonyl variant not explored in the published FXa inhibitor SAR [1]. Researchers engaged in scaffold diversification of N-arylpiperidinyl P4-containing FXa inhibitors may utilize this compound to probe the electronic and steric tolerance of the S4 pocket. However, users must be prepared to generate all potency, selectivity, and ADME data de novo, as no prior characterization exists.

Fragment-Based Lead Discovery: Pyrazolyl Piperidine Core with a Fluorinated Sulfonyl Cap

The compound provides a compact fragment (MW 337.41) combining a 1-methylpyrazol-3-yl piperidine core with a fluorinated arylsulfonyl capping group. Although the fragment itself has no reported biological activity, it may serve as a starting point for fragment growth strategies targeting kinases or other enzymes that recognize similar motifs, as evidenced by the potent FGFR3 inhibitors that incorporate an elaborated version of this core [2]. Any fragment screening campaign must include appropriate controls and follow-up biochemical assays.

Chemical Biology Tool Building: Sulfonamide-Containing Probe Synthesis

The compound's sulfonamide linkage and fluorinated aromatic ring offer synthetic handles for further derivatization. It can be used as a synthetic intermediate for constructing more complex probe molecules, leveraging the chemical stability of the sulfonamide bond and the potential for late-stage functionalization at the pyrazole or fluorophenyl positions. Activity should not be assumed; each derivative must be tested empirically.

Not Recommended: Direct Procurement for FXa or FGFR3 Bioassays Without Prior Validation

Given the absence of any target-compound-specific biological data, procurement for immediate use in factor Xa, FGFR3, or other enzyme inhibition assays is not justified by existing evidence. Closest analogs with validated activity differ in critical structural features, and extrapolation of their potency to this compound would be scientifically unsound [1][2]. Users should either perform comprehensive in-house profiling or select characterized alternatives from the published series.

Quote Request

Request a Quote for 1-((4-fluoro-2-methylphenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.